2-Oxa-5,8-diazaspiro[3.6]decane
Description
2-Oxa-5,8-diazaspiro[3.6]decane is a bicyclic organic compound featuring a spirocyclic architecture, where two rings (one oxa- and one diaza-containing) share a single atom. Its molecular formula is C₈H₁₄N₂O, and it is characterized by a six-membered ring fused to a smaller three-membered ring via a spiro junction. Derivatives of this core structure, such as 5-oxa-8-azaspiro[3.6]decane hydrochloride, have been synthesized and studied for their structural and electronic properties (e.g., collision cross-section predictions) .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-oxa-5,8-diazaspiro[3.6]decane |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-4-9-7(1)5-10-6-7/h8-9H,1-6H2 |
InChI Key |
TZFKZSKBUAMOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC12COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.6]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is convenient and uses commercially available reagents, making it accessible for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions suggests that industrial production could be feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spiro structure.
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: Research into its medicinal properties includes investigating its potential as a drug candidate for various diseases.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism by which 2-Oxa-5,8-diazaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Spirocyclic Compounds
The spirocyclic motif is widely exploited in drug discovery for its conformational rigidity and ability to mimic bioactive conformations. Below is a detailed comparison of 2-Oxa-5,8-diazaspiro[3.6]decane with structurally related compounds, focusing on ring systems, heteroatom placement, and functional group variations.
Structural and Functional Group Comparisons
Key Observations:
- Heteroatom Configuration: The presence of dual nitrogen atoms in this compound distinguishes it from monoaza analogs (e.g., 5-oxa-8-azaspiro[3.6]decane hydrochloride), enabling diverse hydrogen-bonding interactions in target engagement .
- Functionalization : Derivatives with hydrochloride salts (e.g., 5-oxa-8-azaspiro[3.6]decane hydrochloride ) show improved aqueous solubility, a critical factor for oral bioavailability .
Research Findings and Implications
Pharmacological Potential
- Rigidity and Bioactivity : The spirocyclic framework of This compound offers a constrained geometry that mimics natural peptide turn structures, making it valuable in designing protease inhibitors or GPCR modulators .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Oxa-5,8-diazaspiro[3.6]decane, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis. Key parameters include temperature control (to avoid side reactions), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., palladium or acid/base catalysts). For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) are often used to protect reactive amines during synthesis, as seen in analogous spiro systems . Optimization via orthogonal experimental design (e.g., varying solvent systems or stoichiometry) can improve yields .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify spirocyclic connectivity through characteristic splitting patterns (e.g., diastereotopic protons) and deshielded carbons adjacent to heteroatoms.
- IR Spectroscopy : Detect carbonyl (C=O) or ether (C-O-C) stretches in the 1650–1750 cm⁻¹ or 1000–1300 cm⁻¹ ranges, respectively.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate ring stability. For related compounds, MOL files and structural coordinates have been used to cross-validate spectral data .
Advanced Research Questions
Q. What strategies minimize byproduct formation during the ring-closing step of this compound synthesis?
- Methodological Answer : Byproducts often arise from incomplete cyclization or competing pathways. Strategies include:
- Protecting Group Chemistry : Use of Boc (tert-butoxycarbonyl) groups to shield amines, as demonstrated in tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate synthesis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and reduce side reactions.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts can selectively promote cyclization over dimerization.
Q. How can computational chemistry predict the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. For example, spirocyclic analogs have been studied for antimicrobial activity via binding affinity calculations .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis.
- DFT Calculations : Assess thermodynamic stability and reaction pathways for intermediates, as applied to nitro-aldol reactions in related medicinal chemistry workflows .
Q. What experimental designs optimize crystallization conditions for this compound?
- Methodological Answer : Use factorial or orthogonal experimental designs to test variables:
- Variables : Solvent polarity (e.g., ethanol vs. acetonitrile), cooling rate, and anti-solvent addition.
- Response Metrics : Crystal purity, yield, and morphology. For example, uniform design methods have been applied to optimize adsorption isotherms in decane-based systems, providing a template for crystallization studies .
Q. What safety protocols are critical for handling this compound derivatives in the lab?
- Methodological Answer :
- Hazard Assessment : Consult safety data sheets (SDS) for analogous compounds (e.g., 2,8-Diazaspiro[4.5]decane sulfonates) to identify risks like flammability or toxicity .
- Engineering Controls : Use fume hoods for reactions involving volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, especially when handling hydrochloride salts or sulfonating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
